molecular formula C15H21ClN2O5S B3564893 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3564893
M. Wt: 376.9 g/mol
InChI Key: ZKULHMXEPJSSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with a unique structure that includes a chloro group, a hydroxy group, a morpholine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Chlorination: Introduction of the chloro group to the benzene ring.

    Sulfonylation: Addition of the sulfonyl group to the benzene ring.

    Morpholine Ring Formation: Incorporation of the morpholine ring through nucleophilic substitution.

    Hydroxylation: Introduction of the hydroxy group to the propan-2-yl moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would result in an amine derivative.

Scientific Research Applications

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Uniqueness

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and sulfonylbenzamide moiety, which confer specific chemical properties and biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-15(2,10-19)17-14(20)12-9-11(3-4-13(12)16)24(21,22)18-5-7-23-8-6-18/h3-4,9,19H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULHMXEPJSSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.